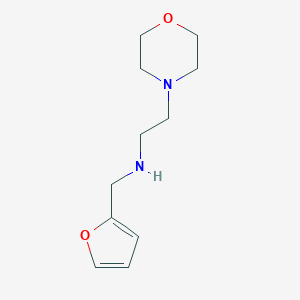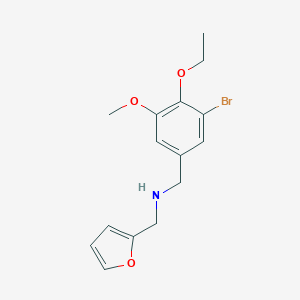![molecular formula C17H18N4O3 B499419 (3-METHOXY-4-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHANOL CAS No. 775294-88-7](/img/structure/B499419.png)
(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHANOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHANOL is a complex organic compound that features a methoxy group, a tetrazole ring, and a phenylmethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-METHOXY-4-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHANOL typically involves multiple steps. One common route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methylphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Coupling Reaction: The final step involves coupling the tetrazole derivative with 3-methoxy-4-hydroxybenzyl alcohol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHANOL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3-METHOXY-4-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHANOL involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3-methoxy-4-hydroxyphenyl)methanol: Similar structure but lacks the tetrazole ring.
(4-methoxyphenyl)methanol: Similar structure but lacks the tetrazole ring and the additional methoxy group.
(4-methylphenyl)methanol: Similar structure but lacks the methoxy group and the tetrazole ring.
Uniqueness
The presence of the tetrazole ring in (3-METHOXY-4-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHANOL distinguishes it from other similar compounds. This unique feature imparts specific biological activities and chemical reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
775294-88-7 |
|---|---|
Fórmula molecular |
C17H18N4O3 |
Peso molecular |
326.35g/mol |
Nombre IUPAC |
[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methanol |
InChI |
InChI=1S/C17H18N4O3/c1-12-3-6-14(7-4-12)21-17(18-19-20-21)11-24-15-8-5-13(10-22)9-16(15)23-2/h3-9,22H,10-11H2,1-2H3 |
Clave InChI |
XOPQIUGJDJNZCS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CO)OC |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[({2-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)methyl]benzoic acid](/img/structure/B499336.png)
![4-[({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)methyl]benzoic acid](/img/structure/B499337.png)
![2-[2-bromo-6-ethoxy-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B499338.png)
![2-(2-Bromo-4-{[(2-hydroxy-2-phenylethyl)amino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B499341.png)
![2-[2-bromo-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B499342.png)
![N-{4-[(4-methoxybenzyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B499343.png)
![N-[(3-methylthiophen-2-yl)methyl]cyclohexanamine](/img/structure/B499345.png)



![N'-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B499352.png)
![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B499353.png)
![1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B499354.png)
![2-methoxy-N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]ethanamine](/img/structure/B499358.png)
